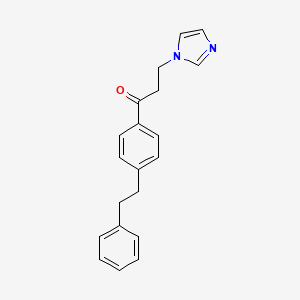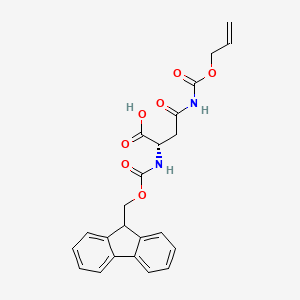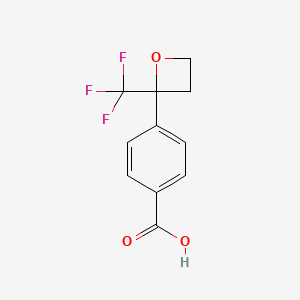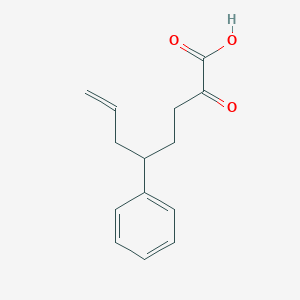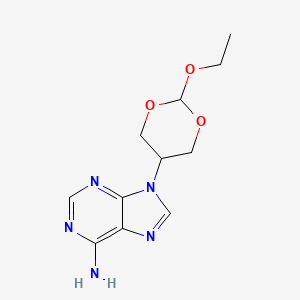
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine is a heterocyclic compound that belongs to the purine family This compound is characterized by the presence of a purine ring system substituted with a 2-ethoxy-1,3-dioxane moiety
Vorbereitungsmethoden
The synthesis of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves several steps. One common method starts with the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate to form a cyclic acetal, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine. This intermediate is then aminated to yield 6-amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid.
Analyse Chemischer Reaktionen
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group in the intermediate stage.
Oxidation and Reduction: The purine ring can be subjected to oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the cyclic acetal is a key step in its synthesis.
Common reagents used in these reactions include ethyl orthoformate, p-toluenesulfonic acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to nucleotides makes it a candidate for studies related to DNA and RNA interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine can be compared with other purine derivatives such as:
6-Chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
6-Amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine: Another closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88778-16-9 |
|---|---|
Molekularformel |
C11H15N5O3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
9-(2-ethoxy-1,3-dioxan-5-yl)purin-6-amine |
InChI |
InChI=1S/C11H15N5O3/c1-2-17-11-18-3-7(4-19-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7,11H,2-4H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
WKGWKZFOPPTARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1OCC(CO1)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



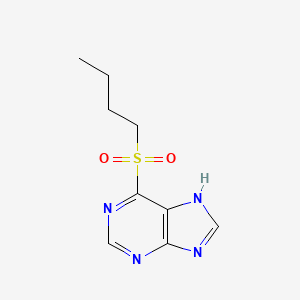

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
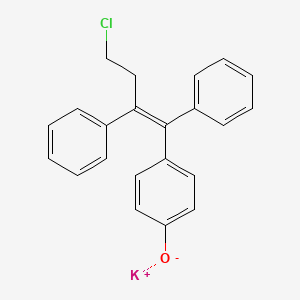
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
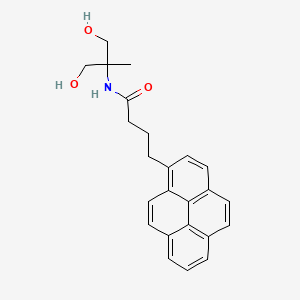
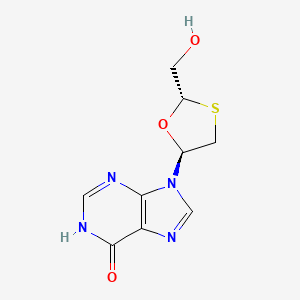
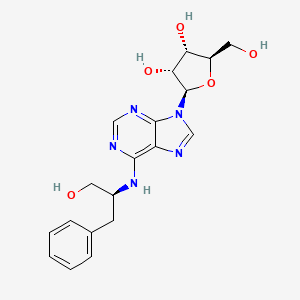
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
